

# "Apigenin 5-O-neohesperidoside" biosynthesis pathway in plants

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## Compound of Interest

Compound Name: *Apigenin 5-O-neohesperidoside*

Cat. No.: *B1153349*

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An In-depth Technical Guide to the Biosynthesis of **Apigenin 5-O-neohesperidoside** in Plants

For: Researchers, Scientists, and Drug Development Professionals

## Introduction

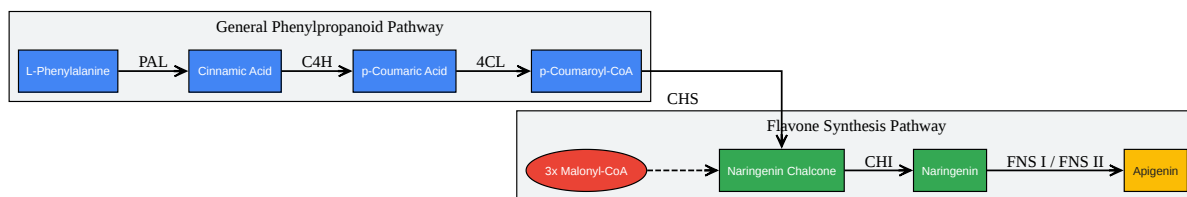
Flavonoids are a diverse class of plant secondary metabolites renowned for their significant roles in plant physiology and their potential therapeutic applications in human health. Apigenin (4',5,7-trihydroxyflavone), a prominent flavone found in numerous plants, has been extensively studied for its antioxidant, anti-inflammatory, and anti-tumorigenic properties.[1][2] In nature, apigenin often exists as glycosides, where sugar moieties are attached to the aglycone backbone. This glycosylation significantly enhances the solubility, stability, and bioavailability of the flavonoid.[3][4]

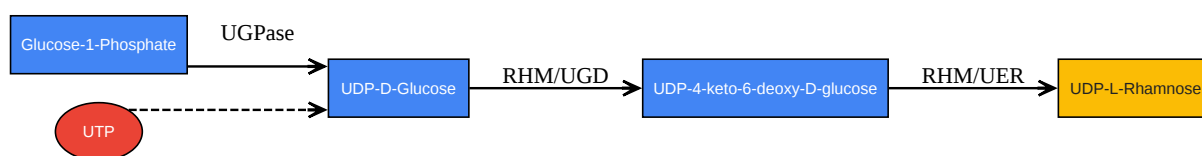
This technical guide provides a comprehensive overview of the biosynthetic pathway of a specific apigenin glycoside, **Apigenin 5-O-neohesperidoside**. This compound consists of the apigenin aglycone linked to a neohesperidose sugar (L-rhamnosyl- $\alpha$ (1  $\rightarrow$  2)-D-glucose) at the 5-hydroxyl position. While the 7-O-linked isomer, Rhoifolin (Apigenin 7-O-neohesperidoside), is more commonly documented[5][6], the principles outlined here for the 5-O-glycosylation are based on established enzymatic mechanisms in flavonoid biosynthesis. We will dissect the pathway into three core stages: the synthesis of the apigenin scaffold, the formation of the activated neohesperidose sugar donor, and the final enzymatic glycosylation steps.

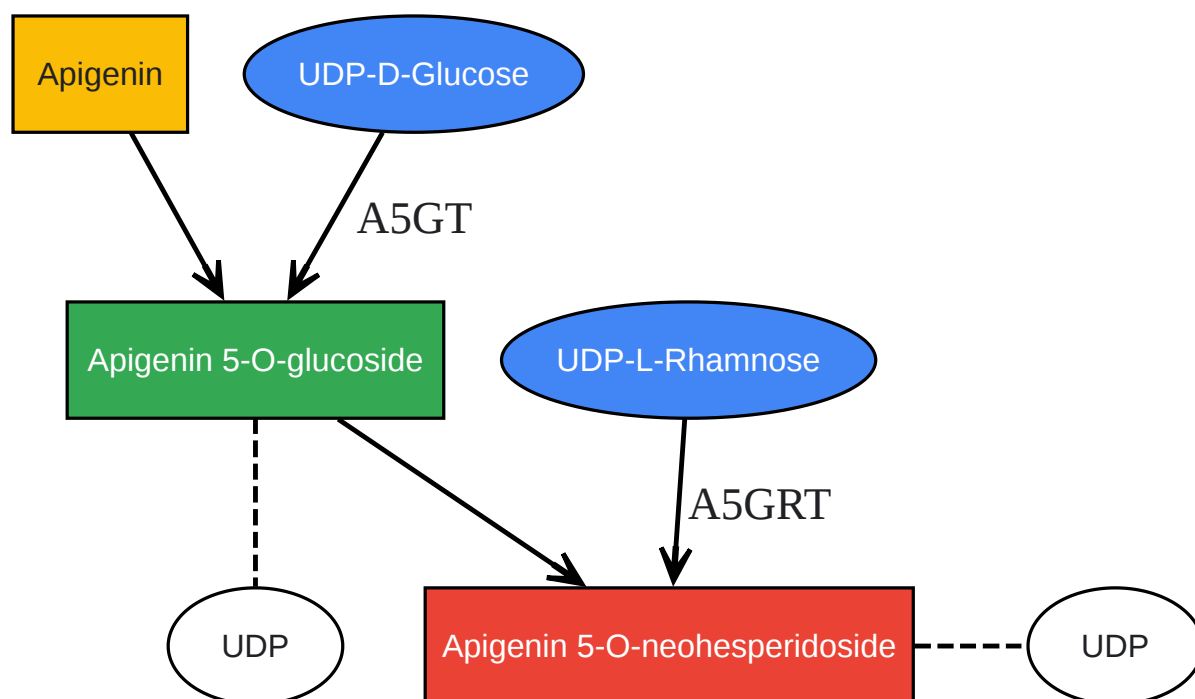
## Part 1: Biosynthesis of the Apigenin Aglycone

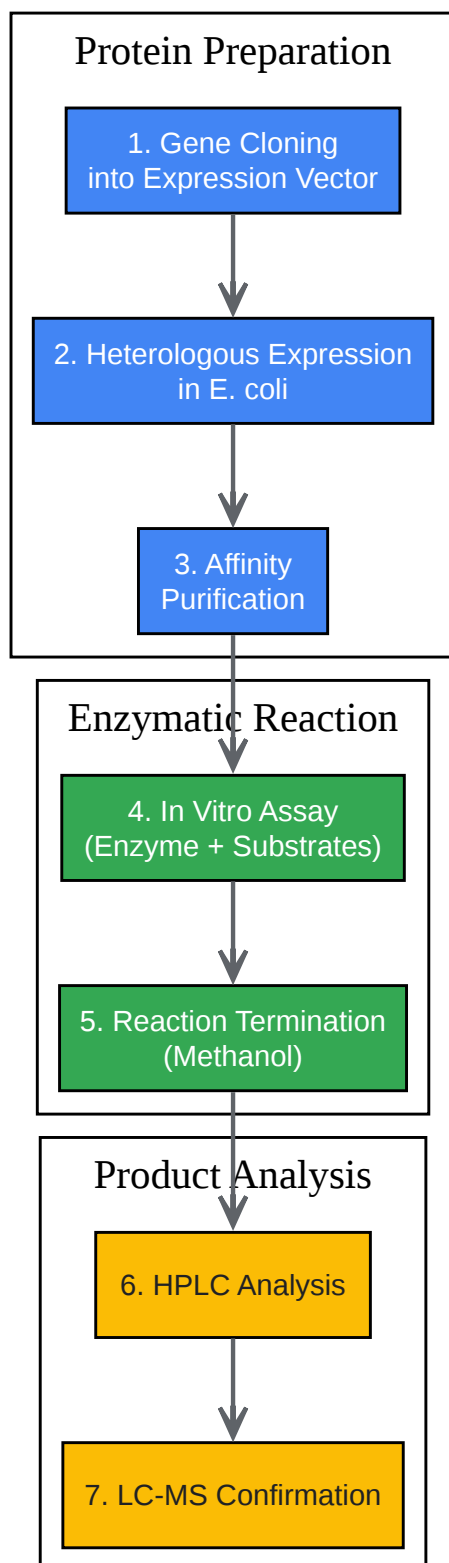
The formation of apigenin is a well-characterized process that begins with the general phenylpropanoid pathway and proceeds through the flavone-specific branch of flavonoid biosynthesis.<sup>[5][7]</sup>

- General Phenylpropanoid Pathway (GPP): The pathway initiates with the aromatic amino acid L-phenylalanine, a product of the Shikimate pathway.<sup>[2][5]</sup>
  - Phenylalanine ammonia lyase (PAL) deaminates L-phenylalanine to produce cinnamic acid.
  - Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to yield p-coumaric acid.
  - 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming the key intermediate p-coumaroyl-CoA.<sup>[2][5]</sup>
- Flavone Synthesis Pathway (FSP): This pathway channels p-coumaroyl-CoA into the flavonoid core structure.
  - Chalcone Synthase (CHS), a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.<sup>[8][9]</sup>
  - Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into the flavanone, naringenin.<sup>[9][10]</sup>
  - Flavone Synthase (FNS) introduces a double bond between the C2 and C3 positions of the naringenin C-ring to produce the flavone apigenin.<sup>[11]</sup> Plants utilize two distinct types of FNS enzymes:<sup>[12][13]</sup>
    - FNS I: A soluble 2-oxoglutarate-dependent dioxygenase (2-ODD) found primarily in the Apiaceae family.<sup>[12][13]</sup>
    - FNS II: A membrane-bound cytochrome P450 monooxygenase (CYP) that is more widespread across the plant kingdom.<sup>[8][12]</sup>









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